molecular formula C12H23ClN4O3S B12780179 1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride CAS No. 137048-34-1

1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride

Cat. No.: B12780179
CAS No.: 137048-34-1
M. Wt: 338.86 g/mol
InChI Key: AOKKKBGVBMGSDL-UHFFFAOYSA-N
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Description

1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride is a chemical compound with the molecular formula C12H23ClN4O3S and a molecular weight of 338.854 g/mol . This compound is known for its unique structure, which includes an imidazole ring, a sulfonamide group, and a morpholine moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride involves several steps. One common method includes the reaction of 1-methylimidazole with 4-chlorobutylamine to form an intermediate. This intermediate is then reacted with morpholine and sulfonamide to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride is unique due to its specific structural features, such as the length of the butyl chain and the presence of the morpholine ring.

Properties

CAS No.

137048-34-1

Molecular Formula

C12H23ClN4O3S

Molecular Weight

338.86 g/mol

IUPAC Name

1-methyl-N-(4-morpholin-4-ylbutyl)imidazole-4-sulfonamide;hydrochloride

InChI

InChI=1S/C12H22N4O3S.ClH/c1-15-10-12(13-11-15)20(17,18)14-4-2-3-5-16-6-8-19-9-7-16;/h10-11,14H,2-9H2,1H3;1H

InChI Key

AOKKKBGVBMGSDL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCCCN2CCOCC2.Cl

Origin of Product

United States

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